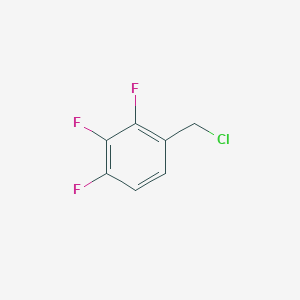
1-(Chloromethyl)-2,3,4-trifluorobenzene
説明
1-(Chloromethyl)-2,3,4-trifluorobenzene (CMTFB) is a highly reactive and versatile compound, used in a variety of applications in scientific research. It is a colorless liquid with a strong, sweet smell, and is a chlorinated derivative of benzenes, with a molecular weight of 213.5 g/mol. CMTFB is used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and dyes. Additionally, it is used as a catalyst in many chemical reactions, such as the synthesis of polymers and other materials.
科学的研究の応用
Organic Synthesis Applications
1-(Chloromethyl)-2,3,4-trifluorobenzene is a valuable intermediate in organic chemistry, offering pathways for the synthesis of complex molecules. For instance, it has been used in the electrophilic fluorination reactions as part of Selectfluor F-TEDA-BF4, enabling various functionalizations of organic compounds, such as iodination, bromination, chlorination, nitration, and thiocyanation (Stavber & Zupan, 2005). Additionally, the compound's reactivity has been exploited in the synthesis of trifluoromethylbenzene, an important intermediate for pesticides, medicines, and dyes, demonstrating its versatility in enabling the fluorination of trichloromethylbenzene with hydrogen fluoride (Hong, Han, & Xu, 2004).
Materials Science and Polymer Chemistry
In the realm of materials science, the activated trifluoro monomer derived from 1-(Chloromethyl)-2,3,4-trifluorobenzene has been used to generate hyperbranched poly(arylene ether)s. These polymers exhibit high thermal stability and glass transition temperatures, showcasing the compound's role in developing advanced materials with desirable physical properties (Banerjee, Komber, Häussler, & Voit, 2009).
Catalysis and Mechanistic Studies
The compound has also found applications in catalysis and mechanistic studies, particularly in the context of organometallic chemistry. For example, it has facilitated the exploration of regioselectivity in functionalization reactions, demonstrating how organometallic control can influence the outcome of chemical transformations (Heiss & Schlosser, 2003). This highlights its utility in understanding and manipulating reaction pathways at a molecular level.
特性
IUPAC Name |
1-(chloromethyl)-2,3,4-trifluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWBYURQFNYMIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CCl)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590713 | |
| Record name | 1-(Chloromethyl)-2,3,4-trifluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-2,3,4-trifluorobenzene | |
CAS RN |
292621-60-4 | |
| Record name | 1-(Chloromethyl)-2,3,4-trifluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B1591104.png)


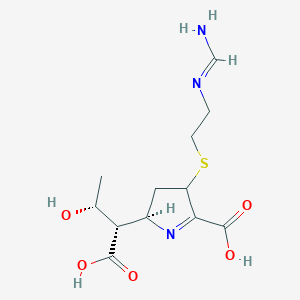
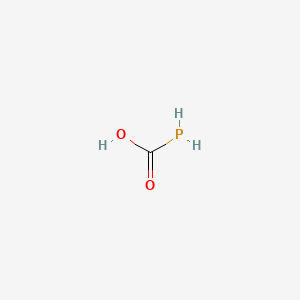
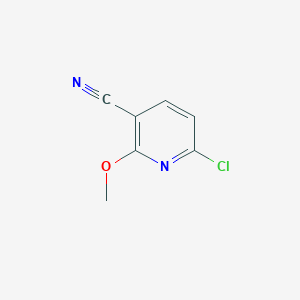

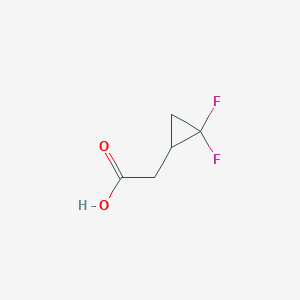

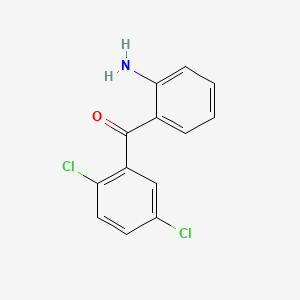

![5,7-Difluorobenzo[d]thiazol-2-amine](/img/structure/B1591125.png)

![(2'-Methoxy-[1,1'-biphenyl]-2-yl)diphenylphosphine](/img/structure/B1591127.png)